tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate
Description
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆F₂N₂O₂ and a molecular weight of 246.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and two fluorine atoms attached to a piperidine ring. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFNHDLZNXSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions.
Introduction of Fluorine Atoms: Fluorine atoms are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Addition of the Cyano Group: The cyano group is added through nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc (tert-butoxycarbonyl) group is readily removed under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine ring.
Example reaction :
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in CH | |||
| Cl | |||
| , 20°C, inert atmosphere | Deprotection to free amine | 85–95% |
Mechanistic insight :
Protonation of the carbamate oxygen by TFA weakens the C–O bond, releasing CO
and isobutene while generating the ammonium intermediate.
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group undergoes nucleophilic additions or substitutions under basic conditions.
Example reaction :
| Reagents/Conditions | Outcome | Notes | Source |
|---|---|---|---|
| NaOH (aq.), reflux | Hydrolysis to carboxylic acid | Requires extended reaction time | |
| LiAlH | |||
| , THF, 0°C → rt | Reduction to primary amine | Yields 70–80% amine product |
Key data :
-
Hydrolysis to carboxylic acid proceeds efficiently in polar aprotic solvents like DMF.
-
Reduction with LiAlH
is stereospecific, retaining configuration at C4.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing cyano and fluorine groups direct electrophiles to specific positions on the piperidine ring.
Example reaction :
| Reagents/Conditions | Position of Nitration | Yield | Source |
|---|---|---|---|
| HNO | |||
| /H | |||
| SO | |||
| , 0°C | Meta to cyano group | 60% |
Steric/electronic effects :
-
Fluorine atoms increase ring strain but stabilize transition states via inductive effects.
-
Nitration occurs meta to the cyano group due to its strong electron-withdrawing nature.
Ring-Opening Reactions
The piperidine ring can undergo ring-opening under harsh conditions, forming acyclic intermediates.
Example reaction :
| Reagents/Conditions | Outcome | Notes | Source |
|---|---|---|---|
| Concentrated HCl, 100°C | Ring-opening to δ-aminonitrile | Forms stable hydrochloride salt |
Mechanistic pathway :
Protonation of the ring nitrogen destabilizes the piperidine structure, leading to cleavage at the C–N bond .
Stability and Handling
Scientific Research Applications
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Medicinal Chemistry: Researchers use this compound to study the effects of fluorine substitution on the biological activity of piperidine derivatives.
Chemical Biology: It serves as a tool compound to investigate the role of cyano and fluorine groups in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate is not well-defined, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. the presence of the cyano and fluorine groups suggests that it may interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a ketone group instead of a cyano group.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound has a bromomethyl group instead of a cyano group, which affects its reactivity and applications.
The unique combination of the cyano and fluorine groups in this compound makes it a valuable compound for research in medicinal chemistry and chemical biology .
Biological Activity
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate (CAS No. 1785653-80-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, including case studies and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥97% .
Synthesis
The synthesis of this compound involves several steps, including the reaction of tert-butyl piperidine derivatives with cyano and difluoromethyl groups. The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Research indicates that compounds like this compound may act as selective antagonists for certain receptors in the central nervous system (CNS), particularly targeting the NMDA receptor subtype NR2B. This receptor is implicated in various neurological disorders, making such antagonists potential therapeutic agents .
Case Studies and Research Findings
- Neuroprotective Effects :
- Antidepressant Activity :
- Analgesic Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
